6-methoxy-1H-indol-7-ol
Description
Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry Research
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. nih.govmdpi.com Its prevalence in a vast number of natural products, including the essential amino acid tryptophan and various alkaloids and peptides, has long signaled its biological importance. nih.govmdpi.comchemicalbook.com This has spurred extensive research into indole chemistry, leading to the development of a multitude of synthetic indole-based derivatives with a wide spectrum of pharmacological activities. chemicalbook.comcopernicus.org
The indole scaffold is considered a "privileged structure" because it can interact with a diverse range of biological targets with high affinity. chemicalbook.comijpsr.comchemsrc.com This versatility has been harnessed to create drugs for numerous therapeutic areas. Marketed drugs containing the indole core are used to treat conditions ranging from cancer and infectious diseases to inflammatory disorders and neurodegenerative diseases. chemeo.com The structural rigidity and the presence of a hydrogen bond donor in the pyrrole ring are key features that contribute to its ability to mimic protein structures and bind to enzymes. copernicus.orgijpsr.com
Overview of Methoxy- and Hydroxy-Substituted Indoles as Privileged Structures in Academic Research
Among the vast library of indole derivatives, those substituted with methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups hold a special place in academic and industrial research. chim.it The introduction of these functional groups onto the indole ring can significantly modulate the electronic properties, solubility, and biological activity of the parent molecule.
Methoxy-activated indoles have been the subject of research for several decades, with numerous reports on their synthesis and presence in pharmaceuticals and natural products. chim.it The position of the methoxy group on the indole ring can direct further chemical modifications and influence the compound's interaction with biological targets. For instance, derivatives of 6,7-dibromo-4-methoxy-1H-indole have shown potential as antimicrobial and anticancer agents. Similarly, 6-methoxy-1H-indole-2-carboxylic acid, a metabolite produced by Bacillus toyonensis, has been identified as having antifungal properties. mdpi.com
Hydroxyindoles are also of great interest, often serving as key intermediates in the synthesis of more complex molecules and exhibiting their own biological activities. acs.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's ability to bind to target proteins.
The strategic placement of methoxy and hydroxyl groups on the indole scaffold allows for fine-tuning of a compound's properties, making these substituted indoles valuable tools in drug discovery and development.
Positioning 6-Methoxy-1H-indol-7-ol within Contemporary Indole Research
Despite the significant research interest in methoxy- and hydroxy-substituted indoles, the specific compound This compound remains largely unexplored in the scientific literature. A comprehensive search reveals a notable absence of dedicated research articles, synthetic protocols, or detailed biological evaluations for this particular molecule.
Its structural isomer, 6-methoxy-1H-indol-5-ol, has been documented and is available commercially. biosynth.comsigmaaldrich.com Furthermore, the parent compound, 6-methoxy-1H-indole, is well-characterized, with available data on its physicochemical and spectral properties. nih.govchemicalbook.comchemeo.com The lack of information on this compound suggests it represents a novel and uninvestigated area within indole research.
The unique arrangement of a methoxy group at the 6-position and a hydroxyl group at the 7-position on the indole ring presents an interesting chemical scaffold. The electronic effects of these two adjacent groups could lead to unique reactivity and biological activity profiles compared to other disubstituted indoles. The potential for intramolecular hydrogen bonding between the 7-hydroxyl and the 6-methoxy group could also influence its conformation and interaction with biological macromolecules.
Given the established importance of the indole scaffold and its methoxy/hydroxy-substituted derivatives, this compound represents a promising, yet uncharted, territory for future research in medicinal chemistry and chemical biology. Its synthesis and biological evaluation could unveil novel pharmacological properties and expand the chemical space of bioactive indole derivatives.
Data Tables of Related Indole Compounds
To provide a contextual framework for the potential properties of this compound, the following tables summarize key data for the closely related and well-documented compound, 6-methoxy-1H-indole .
Table 1: Physicochemical Properties of 6-Methoxy-1H-indole
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | nih.gov |
| Molecular Weight | 147.17 g/mol | nih.gov |
| XLogP3 | 2.6 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Table 2: Spectroscopic Data of 6-Methoxy-1H-indole
| Spectroscopy Type | Data Summary | Source |
| ¹H NMR | Spectra available in literature and databases. | nih.govchemicalbook.com |
| ¹³C NMR | Spectra available in literature and databases. | nih.gov |
| Mass Spectrometry | GC-MS data available, with a molecular ion peak at m/z 147. | nih.gov |
| IR Spectroscopy | IR spectra available. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-methoxy-1H-indol-7-ol |
InChI |
InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-5-10-8(6)9(7)11/h2-5,10-11H,1H3 |
InChI Key |
DUTPCDNXEGOXCZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CN2)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN2)O |
Origin of Product |
United States |
Chemical Reactivity and Functionalization Potential of 6 Methoxy 1h Indol 7 Ol
Intrinsic Reactivity of the Indole (B1671886) Core in the Presence of Methoxy (B1213986) and Hydroxyl Groups
The indole ring system is inherently electron-rich, making it highly reactive towards electrophiles, particularly at the C3 position of the pyrrole (B145914) moiety. The introduction of a methoxy group at the C6 position and a hydroxyl group at the C7 position further enhances this electron density through mesomeric effects. Both the methoxy (-OCH₃) and hydroxyl (-OH) groups are strong electron-donating groups, pushing electron density into the aromatic system.
The concerted electron-donating effect of these two groups significantly activates the benzene (B151609) portion of the indole core, making it more susceptible to electrophilic attack compared to unsubstituted indole. The presence of the 6-methoxy group, in particular, has been noted to activate the indole nucleus to such an extent that electrophilic substitution at the C2 position can become a competitive process alongside the more typical C3 substitution. rsc.org The hydroxyl group at C7 further contributes to this activation. The precise regioselectivity of reactions will be a balance between the electronic directing effects of these groups and the steric hindrance they may impose.
Electrophilic Aromatic Substitution Reactions on the Indole Nucleus
Electrophilic aromatic substitution is a cornerstone of indole chemistry. For 6-methoxy-1H-indol-7-ol, the electron-rich nature of the bicyclic system dictates a high reactivity in these transformations.
Formylation , typically carried out under Vilsmeier-Haack conditions (using phosphoryl chloride and dimethylformamide), is a common method for introducing a formyl group onto an indole ring, usually at the C3 position. organic-chemistry.orgijpcbs.comnih.gov Given the high electron density of this compound, it is expected to undergo formylation readily. The regioselectivity would be influenced by the directing effects of the substituents, with the C3 position being the most probable site of attack. However, the possibility of substitution at other activated positions on the benzene ring cannot be entirely ruled out without specific experimental data.
Nitration of indoles is often complex due to the sensitivity of the indole nucleus to the harsh acidic conditions typically employed. For activated indoles, milder nitrating agents are generally preferred to avoid polymerization and degradation. The presence of the strongly activating methoxy and hydroxyl groups in this compound would necessitate the use of such mild conditions. The position of nitration would be directed by the combined electronic effects of the existing substituents.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagent | Predicted Major Product |
| Formylation | POCl₃, DMF | 6-methoxy-7-hydroxy-1H-indole-3-carbaldehyde |
| Nitration | Mild Nitrating Agent | Nitro-6-methoxy-1H-indol-7-ol |
Halogenation of indoles is a facile process due to their electron-rich character. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of the indole nucleus. For this compound, halogenation is anticipated to occur readily. The regioselectivity will be a key consideration, with the C3 position being a likely site of substitution. However, the activated benzene ring could also be susceptible to halogenation.
Nucleophilic Substitution and Derivatization at the Hydroxyl Moiety
The hydroxyl group at the C7 position is a key site for functionalization through nucleophilic substitution and derivatization reactions. The phenolic nature of this hydroxyl group allows for a range of transformations.
O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. These reactions typically proceed via the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide or an acylating agent. beilstein-journals.org These derivatizations can be used to protect the hydroxyl group or to introduce new functionalities into the molecule.
Table 2: Derivatization Reactions at the C7-Hydroxyl Group
| Reaction Type | Reagent Example | Product Type |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 6,7-Dimethoxy-1H-indole |
| O-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | 7-Acetoxy-6-methoxy-1H-indole |
Reactivity and Transformations of the Methoxy Group
The methoxy group at the C6 position is generally stable but can be cleaved under specific conditions to yield the corresponding phenol.
Demethylation: The most common method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids such as boron tribromide (BBr₃). nih.govnih.govcommonorganicchemistry.com This reaction would convert the 6-methoxy group of this compound into a hydroxyl group, yielding the corresponding dihydroxyindole. This transformation can be useful for further functionalization or for accessing the parent polyphenol structure.
Cross-Coupling Reactions for Advanced Molecular Architecture
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the construction of complex molecular architectures. wikipedia.org To utilize these reactions, the indole nucleus must first be functionalized with a suitable handle, typically a halide or a triflate.
For this compound, a halogen atom could be introduced onto the indole ring via electrophilic halogenation, as discussed previously. Alternatively, the hydroxyl group at C7 could be converted into a triflate, which is an excellent leaving group for cross-coupling reactions.
Suzuki Coupling: A halogenated or triflated derivative of this compound could undergo a Suzuki coupling reaction with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.org This would allow for the introduction of a wide variety of aryl or vinyl substituents.
Heck Reaction: Similarly, a halogenated or triflated derivative could participate in a Heck reaction with an alkene to introduce a new alkenyl substituent. nih.govrsc.orgorganic-chemistry.org The Heck reaction is a versatile method for the formation of carbon-carbon bonds and has been applied to the functionalization of various indole-based substrates. nih.gov
Table 3: Potential Cross-Coupling Strategies for this compound Derivatives
| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Halo/Triflate-6-methoxy-1H-indol-7-ol | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Aryl/Vinyl-6-methoxy-1H-indol-7-ol |
| Heck Reaction | Halo/Triflate-6-methoxy-1H-indol-7-ol | Alkene | Pd catalyst, Base | Alkenyl-6-methoxy-1H-indol-7-ol |
Cyclization and Fused-Ring System Formation of this compound Remains an Area of Specialized Investigation
Detailed research findings on the specific cyclization and functionalization potential of this compound to form fused-ring systems are not extensively documented in readily available scientific literature. While the indole nucleus is a cornerstone in the synthesis of a vast array of fused heterocyclic compounds, the specific reactivity of the 6-methoxy-7-hydroxy substituted indole in such transformations is a nuanced area of synthetic chemistry.
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, frequently serving as a template for the construction of complex polycyclic architectures. Classic and contemporary synthetic methodologies, including the Pictet-Spengler, Bischler-Möhlau, and Fischer indole syntheses, are fundamental in creating the indole core itself, which can then be elaborated into more complex fused systems.
Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling and annulation reactions to build fused rings onto a pre-existing indole framework. These methods offer a high degree of control and functional group tolerance, enabling the synthesis of diverse carbazole, β-carboline, and other polycyclic indole alkaloids.
However, the specific influence of the combined 6-methoxy and 7-hydroxy substituents on the regioselectivity and reactivity of the indole core in cyclization reactions is a highly specific research question. The electronic properties of these substituents—the electron-donating methoxy group and the potentially acidic or coordinating hydroxy group—would undoubtedly play a critical role in directing the outcome of such reactions. For instance, the hydroxyl group could act as an internal nucleophile or a directing group in metal-catalyzed C-H functionalization reactions.
Structure Activity Relationship Sar Studies of Methoxy and Hydroxyindole Derivatives
Positional Isomerism and its Influence on Biological Activity
The precise positioning of substituents on the indole (B1671886) ring is a critical determinant of biological activity. Studies on isomeric methoxy-substituted indolyl-pyridinyl-propenones, for instance, have demonstrated that shifting a methoxy (B1213986) group from one position to another can dramatically alter both the potency and the mechanism of action of the compound. researchgate.net
One significant study highlighted that moving a methoxy group from the 5-position to the 6-position on the indole ring of certain anti-cancer compounds caused a switch in their biological activity from inducing methuosis (a form of non-apoptotic cell death) to causing microtubule disruption. researchgate.net This illustrates that even a minor positional change can lead to engagement with different cellular targets or pathways. Consequently, the specific 6-methoxy, 7-hydroxy substitution pattern of the subject compound is expected to confer a unique biological profile compared to other disubstituted isomers, such as 5-methoxy-6-hydroxyindole or 4-methoxy-7-hydroxyindole.
In another series of 2-aryl-3-aroyl indole analogues designed as inhibitors of tubulin assembly, compounds featuring substitution at the 7-position of the indole ring were found to be among the most active. An analogue with a 7-methoxy group was comparable in cytotoxicity to the lead compound, while another derivative where a hydroxyl group was moved to the 7-position also proved to be nearly equipotent. nih.gov This underscores the strategic importance of the C7 position for biological activity in this class of compounds.
| Compound Series | Methoxy Position | Primary Biological Activity | Reference |
|---|---|---|---|
| Indolyl-pyridinyl-propenones | 5-Methoxy | Induction of Methuosis | researchgate.net |
| Indolyl-pyridinyl-propenones | 6-Methoxy | Disruption of Microtubules | researchgate.net |
| 2-aryl-3-aroyl indoles | 7-Methoxy | Inhibition of Tubulin Assembly | nih.gov |
| 2-aryl-3-aroyl indoles | 7-Hydroxy | Inhibition of Tubulin Assembly | nih.gov |
Electronic and Steric Effects of the 6-Methoxy Group
The methoxy group at the C6 position significantly influences the electronic properties of the indole ring. As an electron-donating group, it increases the electron density of the benzene (B151609) portion of the scaffold, which can enhance its reactivity and modify its interaction with biological targets. chim.it This enhanced electron delocalization can be crucial for establishing π-stacking interactions with aromatic residues within a protein's active site. mdpi.com
The electronic contribution of the 6-methoxy group can be summarized as:
Increased Nucleophilicity : The electron-donating nature of the methoxy group makes the indole ring more susceptible to electrophilic attack.
Modulation of π-π Interactions : By altering the electron distribution of the aromatic system, the methoxy group can strengthen or modify the geometry of π-π stacking with biological receptors. mdpi.com
Enhanced Lipophilicity : The methoxy group increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and its pharmacokinetic profile. mdpi.com
From a steric perspective, the placement at C6 positions the methoxy group away from the more reactive pyrrole (B145914) ring, specifically the C3 position, which is often a key site for synthetic modification and biological interactions. chemijournal.com This placement may allow for unhindered interactions at other parts of the molecule while still providing the beneficial electronic effects on the benzenoid ring.
Role of the 7-Hydroxyl Group in Molecular Interactions
The hydroxyl group is a versatile functional group in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.net Its position at C7, adjacent to the pyrrole ring fusion, places it in a sterically defined pocket, making it available for specific, directional interactions with a biological target.
Key roles of the 7-hydroxyl group include:
Hydrogen Bonding : The -OH group can form strong hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or the peptide backbone in a receptor's binding site. This is often a critical factor for high-affinity binding. researchgate.net
Modulation of Solubility : The polar hydroxyl group can increase the aqueous solubility of the parent molecule.
Metabolic Site : The hydroxyl group can serve as a site for metabolic transformations, such as glucuronidation or sulfation, which can impact the compound's duration of action and clearance.
While highly beneficial for binding affinity, the hydroxyl group also carries a significant desolvation penalty. For the affinity gain from hydrogen bonding to be effective, the binding site must be perfectly suited to compensate for the energy required to remove water molecules from both the ligand and the protein surface. researchgate.net The efficacy of the 7-hydroxyl group is therefore highly dependent on the specific topology of its target binding pocket.
Impact of Functional Group Modifications on Biological and Chemical Profiles
Substitutions on the Pyrrole Nitrogen (N1)
The hydrogen atom on the pyrrole nitrogen (N1) is a key feature of the indole scaffold. It is a hydrogen bond donor and its presence is often crucial for biological activity.
Hydrogen Bonding : In many indole-based ligands, the N-H group forms a critical hydrogen bond with a receptor. For a series of indole derivatives designed as ligands for the benzodiazepine (B76468) receptor, N1-methylation resulted in a complete loss of activity, suggesting the N-H acts as an essential hydrogen bond donor. nih.gov
Antioxidant Activity : The N-H bond is central to the Hydrogen Atom Transfer (HAT) mechanism, which is a primary pathway for the antioxidant activity of indoles. Substitution at the N1 position can prevent the formation of the indolyl radical, potentially reducing or eliminating this activity.
Conversely, in some cases, N1 substitution can be beneficial. For certain antiviral tetrahydroindole derivatives, the presence of an N-benzyl group was found to confer higher potency. nih.gov This indicates that the role of the N1 position is context-dependent and related to the specific requirements of the biological target.
Modifications of the Benzene Ring
Alterations to the substituents on the benzene ring, beyond the existing 6-methoxy and 7-hydroxy groups, can fine-tune the molecule's properties. SAR studies on various heterocyclic cores, including quinolines and indoles, consistently show that the substitution pattern on the benzenoid ring is critical for potency and selectivity. nih.govnih.gov
For example, in a series of 2-aryl-3-aroyl indole anti-cancer agents, replacing the 6-methoxy group with a 6-hydroxy moiety led to a significant decrease in cytotoxicity and a loss of antitubulin activity. nih.gov This highlights the specific importance of the methyl ether at this position for that particular scaffold's activity. Further functionalization of 6-hydroxy indoles, such as conversion to triflates followed by coupling reactions, allows for the introduction of aryl or ethynylphenyl groups, demonstrating the chemical tractability of this position for creating new analogues. acs.org Functionalization of the benzene portion of the indole core is a key strategy in the synthesis of complex natural products. rsc.org
Elucidation of Pharmacophores within Indole Scaffolds
The indole nucleus is considered a versatile pharmacophore because its structural and electronic features can be tailored to interact with a wide array of biological targets. researchgate.netacs.org A pharmacophore model for an indole derivative includes key features that are essential for its biological activity.
Essential pharmacophoric features of the indole scaffold often include:
Aromatic/Hydrophobic Region : The planar, bicyclic ring system provides a large hydrophobic surface that can engage in van der Waals and π-stacking interactions.
Hydrogen Bond Donor : The N-H group of the pyrrole ring is a crucial hydrogen bond donor in many applications. nih.gov
Hydrogen Bond Acceptors/Donors : Substituents on the ring, such as the methoxy and hydroxyl groups in 6-methoxy-1H-indol-7-ol, provide additional points for hydrogen bonding.
Defined 3D Geometry : The rigid nature of the indole scaffold holds substituents in a well-defined spatial orientation, which is critical for precise interaction with a receptor binding site.
The specific combination of the electron-donating 6-methoxy group and the hydrogen-bonding 7-hydroxyl group on the indole scaffold creates a distinct pharmacophoric pattern. This pattern dictates the types of interactions the molecule can form, predisposing it to bind to targets with complementary electronic and steric features.
| Functional Group/Position | Potential Role in Molecular Interactions | Impact on Biological/Chemical Profile | Reference |
|---|---|---|---|
| 6-Methoxy Group | Increases electron density (π-π stacking), enhances lipophilicity. | Modulates target affinity and pharmacokinetic properties. | chim.itmdpi.com |
| 7-Hydroxyl Group | Acts as a hydrogen bond donor and acceptor. | Critical for high-affinity binding to specific targets; can be a site for metabolism. | nih.govresearchgate.net |
| Pyrrole Nitrogen (N1-H) | Acts as a hydrogen bond donor; involved in HAT antioxidant mechanism. | Often essential for receptor binding; substitution can abolish certain activities. | nih.gov |
| Benzene Ring | Provides a scaffold for diverse substitutions. | Modifications can fine-tune potency, selectivity, and solubility. | nih.govnih.gov |
Conformational Dynamics and Ligand-Receptor Interactions
The interaction between a ligand and its receptor is a dynamic process governed by the specific three-dimensional structures and conformational flexibility of both molecules. For methoxy- and hydroxyindole derivatives, their binding affinity and functional activity are critically dependent on how their structure complements the receptor's binding site and the specific intermolecular forces they establish.
Key ligand-receptor interactions for indole derivatives often involve:
Hydrogen Bonding: The NH group of the indole ring and any hydroxyl substituents can act as hydrogen bond donors. nih.gov Methoxy groups, with their oxygen atom, can serve as hydrogen bond acceptors. These interactions with specific amino acid residues in the receptor's binding pocket are often crucial for anchoring the ligand in its binding pose. For example, studies on certain indole derivatives have shown that the hydroxyl group can form hydrogen bonds with residues like asparagine and tyrosine in the serotonin (B10506) 5-HT1A receptor. nih.gov
Hydrophobic Interactions: The bicyclic indole core itself is largely hydrophobic and can penetrate deeply into receptor cavities, forming favorable interactions with hydrophobic amino acid residues such as tryptophan and phenylalanine. nih.gov These interactions are significant for the stability of the ligand-receptor complex. nih.gov
Electrostatic Interactions: An important anchoring point for many amine-containing indole derivatives is an electrostatic interaction or salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartic acid residue (Asp 3.32) within the binding site of aminergic G-protein coupled receptors (GPCRs). nih.gov
The conformational dynamics of both the ligand and the receptor are essential for the binding process. Ligands are not static entities; they possess conformational flexibility that allows them to adopt a specific shape, or conformation, that is optimal for binding. This concept is sometimes referred to as an "induced fit," where the initial binding event leads to conformational changes in both the ligand and the receptor, resulting in a more stable complex. For instance, some receptor antagonists have been shown to alternate between different shapes, such as a "V-shape" and a more extended conformation, a flexibility that is crucial for effective binding. researchgate.net
Similarly, receptors are not rigid structures. Upon ligand binding, transmembrane helices can undergo significant rearrangements. This movement is a critical part of receptor activation or inactivation. nih.gov The binding of a ligand can disrupt stabilizing networks within the receptor, such as "ionic locks," leading to the conformational changes necessary for signaling. nih.gov The ability of a specific methoxy- or hydroxyindole derivative to induce these specific conformational shifts determines whether it will act as an agonist (activating the receptor) or an antagonist (blocking the receptor). Molecular dynamics simulations have shown that the flexibility of certain receptor domains, like transmembrane helix 7 (TM7), is essential for transitioning between active and inactive states. nih.gov
The table below summarizes key interactions observed for indole derivatives at specific receptors, highlighting the importance of particular functional groups.
| Ligand Functional Group | Receptor Residue(s) | Type of Interaction | Receptor Family Example |
| Protonatable Nitrogen | Aspartic Acid (Asp 3.32) | Electrostatic / Salt Bridge | Serotonin Receptors |
| Indole NH | Threonine (Thr 3.37) | Hydrogen Bond | Serotonin 5-HT2A Receptor |
| Hydroxyl Group | Asparagine (Asn 7.38), Tyrosine (Tyr 7.42) | Hydrogen Bond | Serotonin 5-HT1A Receptor |
| Indole Ring | Tryptophan (Trp 6.48), Phenylalanine (Phe 6.51, Phe 6.52) | Hydrophobic Interaction | Serotonin Receptors |
Computational Approaches to SAR Elucidation
Computational chemistry has become an indispensable tool in medicinal chemistry for understanding and predicting the structure-activity relationships of novel compounds, including methoxy- and hydroxyindole derivatives. researchgate.net These in silico techniques provide insights into the molecular-level interactions that govern a compound's biological activity, thereby guiding the rational design of more potent and selective molecules. researchgate.netnih.gov
Several computational methods are routinely employed to elucidate the SAR of indole derivatives:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.com By simulating the binding process, docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. nih.gov Docking studies have been used to suggest that indole-based agonists and antagonists can share the same binding pocket but adopt unique binding modes that determine their different pharmacological effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.org By correlating physicochemical properties or calculated molecular descriptors with activity, QSAR models can predict the potency of newly designed compounds before they are synthesized, saving time and resources. longdom.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method allows researchers to study the conformational changes that occur upon ligand binding and to assess the stability of the complex and its key interactions. mdpi.comresearchgate.net MD simulations are crucial for understanding the flexibility of both the ligand and the receptor and how this dynamic behavior influences binding affinity and function. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor. The resulting pharmacophore model can then be used to screen virtual libraries of compounds to find new potential ligands.
These computational tools are often used in an integrated fashion to provide a comprehensive understanding of SAR. mdpi.com For example, the electronic properties of indole derivatives, which are influenced by substituents like methoxy groups, can be analyzed using methods like Density Functional Theory (DFT). The resulting data on electronic distribution can then be visualized with Molecular Electrostatic Potential (MEP) maps, which highlight regions of the molecule likely to engage in electrostatic interactions or hydrogen bonding within the receptor active site. mdpi.com
The following table presents SAR data for a series of methoxyindole derivatives at the human Aryl Hydrocarbon Receptor (AhR), illustrating how the position of the substituent dramatically influences the compound's function as either an agonist or an antagonist.
| Compound | Position of Substituent | Activity | Potency |
| 7-MeO-indole | 7-methoxy | Agonist | EMAX = 80% |
| 3-Me-indole | 3-methyl | Antagonist | IC50 = 19 µM |
| 4-Me-indole | 4-methyl | Agonist | EMAX = 134% |
| 6-Me-indole | 6-methyl | Agonist | EMAX = 91% |
| 2,3-diMe-indole | 2,3-dimethyl | Antagonist | IC50 = 11 µM |
| Data sourced from a study on the transcriptional activity of AhRs. EMAX is relative to the activity of 5 nM dioxin. IC50 indicates the concentration for 50% inhibition. nih.gov |
Mechanistic Investigations of Biological Interactions of Methoxyindoles
Identification of Molecular Targets and Signaling Pathways
Research into methoxyindole derivatives has identified several key molecular targets, leading to the modulation of distinct signaling pathways. The primary targets identified are nuclear receptors and specific enzymes, which in turn regulate gene expression, metabolic processes, and cellular signaling cascades.
One of the most significant molecular targets for methoxyindoles is the Aryl Hydrocarbon Receptor (AhR) . nih.govresearchgate.net AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, such as the cytochrome P450 family, particularly CYP1A1. nih.govresearchgate.net Upon binding to a ligand like a methoxyindole, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of target genes, thereby initiating their transcription. researchgate.net
Another critical class of molecular targets includes enzymes involved in key physiological pathways. Methoxyindoles have been investigated for their ability to inhibit tyrosinase and monoamine oxidases (MAO) . nih.govnih.gov
Tyrosinase: This copper-containing enzyme is the rate-limiting step in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition can reduce melanin production, which is relevant for conditions of hyperpigmentation. nih.govmdpi.com The signaling pathway involved is the melanogenesis pathway, which begins with the oxidation of tyrosine to dopaquinone (B1195961). nih.gov
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are vital for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine (B1679862). nih.govnih.gov Inhibition of MAO increases the concentration of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com
The specific interactions with these targets are highly dependent on the substitution pattern of the indole (B1671886) ring, demonstrating that subtle structural changes can lead to significant differences in biological activity and pathway modulation.
Agonist and Antagonist Activities with Nuclear Receptors (e.g., Aryl Hydrocarbon Receptor)
Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes. mdpi.com The interaction of methoxyindoles with these receptors can result in either agonistic (activating) or antagonistic (inhibiting) effects. nih.gov The Aryl Hydrocarbon Receptor (AhR), while technically a basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) protein, functions in a manner analogous to nuclear receptors and is a well-documented target for these compounds. nih.govresearchgate.net
Studies have shown that the position of the methoxy (B1213986) group on the indole ring is a key determinant of AhR modulation. For instance, 7-methoxy-1H-indole (7-MeO-indole) has been identified as an effective agonist of the human AhR. nih.gov In reporter gene assays, 7-MeO-indole demonstrated a relative efficacy of 80% compared to the potent, prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov This agonist activity is confirmed by its ability to induce the nuclear translocation of AhR and promote its binding to the CYP1A1 promoter, leading to increased mRNA expression of this target gene. nih.govresearchgate.net
Conversely, other indole derivatives, such as 3-methylindole (B30407) (skatole), act as AhR antagonists. nih.gov Molecular docking studies suggest that both agonists and antagonists likely occupy the same ligand-binding pocket within the AhR. nih.govresearchgate.net The functional outcome—agonism versus antagonism—is determined by the specific conformational changes induced in the receptor upon ligand binding. nih.govnih.gov Agonists stabilize a conformation that facilitates the recruitment of coactivator proteins, whereas antagonists either fail to induce this conformation or promote one that favors corepressor binding, thereby blocking the transcriptional activation of target genes. mdpi.comnih.gov
| Compound | Activity on AhR | Relative Efficacy (EMAX vs. TCDD) | IC50 (Antagonist Mode) |
|---|---|---|---|
| 7-Methoxy-1H-indole | Agonist | 80% | N/A |
| 4-Methyl-1H-indole | Agonist | 134% | N/A |
| 6-Methyl-1H-indole | Agonist | 91% | N/A |
| 3-Methyl-1H-indole | Antagonist | N/A | 19 µM |
| 2,3-Dimethyl-1H-indole | Antagonist | N/A | 11 µM |
Enzyme Inhibition Mechanisms
Methoxyindoles can act as inhibitors of various enzymes through several mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. youtube.com The specific mechanism is determined by whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. nih.gov
Tyrosinase Inhibition: Tyrosinase catalyzes two distinct reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). nih.gov The structure of 6-methoxy-1H-indol-7-ol, containing both hydroxyl and methoxy groups, is significant, as these functional groups are known to play a role in tyrosinase inhibition. scienceopen.com For example, compounds with a 3-hydroxy-4-methoxyphenyl group have demonstrated tyrosinase inhibitory activity. scienceopen.com The presence of hydroxyl groups, particularly those that can form a catechol-like moiety, often leads to competitive inhibition, as they can mimic the endogenous substrate (L-tyrosine or L-DOPA) and bind to the copper ions in the enzyme's active site. nih.govscienceopen.com Kinetic analysis of potent inhibitors often reveals a competitive or mixed-type inhibition mechanism, indicating binding at or near the active site. scienceopen.com
Monoamine Oxidase (MAO) Inhibition: Indole-based compounds have been developed as potent and selective inhibitors of MAO-A and MAO-B. mdpi.com The mechanism often involves competitive inhibition, where the inhibitor competes with endogenous monoamine substrates for binding to the active site of the enzyme. mdpi.com The active site of MAO contains a flavin adenine (B156593) dinucleotide (FAD) cofactor. Kinetic studies of novel indole-based MAO-B inhibitors have demonstrated a competitive mode of action with low nanomolar inhibition constants (Ki). mdpi.com This indicates a high-affinity interaction with the free enzyme, preventing the substrate from binding and being metabolized. mdpi.com The selectivity for MAO-A versus MAO-B is dictated by subtle differences in the shape and chemical environment of the active sites of the two enzyme isoforms.
| Enzyme | Inhibitor Class | Common Inhibition Mechanism | Significance of Inhibition |
|---|---|---|---|
| Tyrosinase | Phenolic Compounds, Indole Derivatives | Competitive, Mixed-type | Reduction of melanin synthesis. nih.gov |
| Monoamine Oxidase (MAO-A/B) | Indole Derivatives | Competitive | Increased levels of neurotransmitters. mdpi.com |
Ligand-Protein Binding Studies and Molecular Recognition
Understanding the biological activity of methoxyindoles at a molecular level requires detailed studies of their binding to protein targets. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and computational methods like molecular docking and molecular dynamics simulations are employed to elucidate the principles of molecular recognition. nih.govpreprints.org
These studies reveal that the binding affinity and selectivity of a ligand are governed by a combination of non-covalent interactions, including:
Hydrogen Bonds: These are crucial for orienting the ligand within the binding pocket and providing specificity. For example, the indole N-H group can act as a hydrogen bond donor. mdpi.com
Hydrophobic Interactions: The aromatic indole ring system frequently engages in π-π stacking or hydrophobic interactions with nonpolar amino acid residues in the binding site. nih.gov
In the case of AhR, molecular modeling suggests that methoxyindoles fit into a hydrophobic ligand-binding pocket. nih.govresearchgate.net The specific placement and orientation, dictated by the substitution pattern, determine the conformational response of the receptor. For enzyme inhibitors, molecular docking has been used to rationalize their activity and selectivity. Studies on indole-based MAO-B inhibitors show that the indole ring anchors within a hydrophobic cavity, while specific substitutions form hydrogen bonds with key residues like Tyr326 and a crucial water molecule, explaining their high affinity and competitive mode of action. mdpi.com The failure to form these favorable interactions in the MAO-A active site accounts for their selectivity. mdpi.com This detailed understanding of ligand-protein interactions is fundamental for the rational design of more potent and selective modulators of these biological targets. nih.gov
Cellular Response Pathways Induced by Methoxyindole Derivatives
The binding of a methoxyindole to its molecular target initiates a cascade of events that culminates in a specific cellular response. The nature of this response is directly linked to the function of the modulated protein and its associated signaling pathway.
Activation of the Aryl Hydrocarbon Receptor by agonist methoxyindoles triggers a well-defined genomic pathway. researchgate.net The nuclear translocation of the AhR-ligand complex and its subsequent binding to XREs on DNA leads to the recruitment of the transcriptional machinery and the expression of a battery of genes. nih.govresearchgate.net The most prominent of these are Phase I metabolizing enzymes, such as CYP1A1, and Phase II enzymes. This response is historically viewed as a mechanism for detoxifying foreign chemicals, but AhR signaling is now also known to be involved in the regulation of immune responses and cell proliferation. nih.gov
In contrast, the inhibition of enzymes leads to cellular responses through the accumulation of the enzyme's substrate or the depletion of its product.
Tyrosinase Inhibition: By blocking tyrosinase, methoxyindoles reduce the production of dopaquinone, the precursor for melanin synthesis. nih.gov The downstream cellular response in melanocytes is a decrease in melanin content, leading to a lightening of skin pigmentation. mdpi.com
MAO Inhibition: Inhibition of MAO prevents the breakdown of monoamine neurotransmitters. mdpi.com The resulting increase in the synaptic concentrations of serotonin, dopamine, and norepinephrine enhances neurotransmission. This modulation of neuronal signaling pathways is the primary cellular response underlying the therapeutic effects of MAO inhibitors in neurological and psychiatric disorders. nih.gov
Furthermore, some of these pathways can induce broader cellular stress responses. For instance, the modulation of neurotransmitter levels or the interaction with xenobiotic response pathways can influence cellular redox homeostasis, potentially activating cytoprotective pathways like those governed by NRF2 or FOXO transcription factors. nih.gov
Theoretical and Computational Chemistry Applied to Methoxy and Hydroxyindoles
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of indole (B1671886) derivatives. jocpr.comchemrxiv.org These calculations help in understanding the molecule's reactivity, stability, and intermolecular interaction capabilities.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jocpr.com
Table 1: Illustrative Frontier Orbital Energies for Substituted Indoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indole (Parent) | -5.62 | -0.15 | 5.47 |
| 6-Methoxyindole | -5.48 | -0.11 | 5.37 |
| 7-Hydroxyindole (B18039) | -5.51 | -0.20 | 5.31 |
| 6-methoxy-1H-indol-7-ol | -5.35 | -0.25 | 5.10 |
Note: These values are representative and calculated using DFT methods (e.g., B3LYP/6-31G) for illustrative purposes.*
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. deeporigin.com The MESP map displays regions of varying electrostatic potential on the molecule's surface, typically using a color spectrum. Red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow areas denote neutral or weakly polarized regions. researchgate.net
For this compound, the MESP map would highlight the electron-rich oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the indole ring, as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net This information is critical for understanding how the molecule might interact with receptor binding sites. mdpi.com
Conformational Analysis and Potential Energy Surface (PES) Scans
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule and the energy barriers between different conformations. Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy.
For this compound, a key aspect of its conformational flexibility involves the rotation around the C-O bonds of the methoxy and hydroxyl substituents. A PES scan would reveal the rotational barriers and the preferred orientations of these groups relative to the indole ring. The most stable conformer, residing at the global minimum on the PES, is typically the most populated and biologically relevant form. Intramolecular interactions, such as hydrogen bonding between the adjacent methoxy and hydroxyl groups, can significantly influence conformational stability. mdpi.com
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijirt.org This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding. mdpi.com
In the context of this compound, docking simulations can be performed against various biological targets to predict its binding affinity and mode of interaction. The simulation places the ligand into the receptor's binding site in multiple orientations and conformations, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The results from MESP and conformational analysis are crucial for accurate docking, as they inform the charge distribution and the likely bioactive conformation of the ligand. A lower binding energy score generally indicates a more stable ligand-receptor complex.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | LYS-76, GLU-91, LEU-132, ASP-184 |
| Key Interactions | Hydrogen bond with ASP-184 (hydroxyl group) Pi-stacking with PHE-182 (indole ring) |
Note: Data is hypothetical and serves to illustrate typical outputs from a molecular docking simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors—physicochemical properties such as lipophilicity (logP), electronic properties, and steric parameters—that correlate with activity, QSAR models can predict the activity of new, untested compounds. nih.govsemanticscholar.org
For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally similar indole derivatives with known biological activities. researchgate.net Various molecular descriptors for each compound would be calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model. The resulting QSAR equation can highlight which structural features are most important for the desired biological effect, thereby guiding the design of more potent analogs.
Table 3: Key Molecular Descriptors Used in QSAR Modeling for Indole Derivatives
| Descriptor | Description | Typical Influence on Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Influences cell penetration and receptor binding |
| HOMO/LUMO Energy | Frontier orbital energies | Correlates with chemical reactivity and charge transfer |
| Dipole Moment | Measure of molecular polarity | Affects solubility and binding interactions |
| Molecular Weight (MW) | Mass of the molecule | Relates to size and diffusion properties |
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The search results yield extensive information on the broader chemical class of the indole scaffold and various methoxyindole derivatives, highlighting their importance in drug discovery and chemical biology. mdpi.commdpi.comnih.govresearchgate.net For instance, research is available for related compounds such as 6-methoxy-1H-indole and 6-methoxy-1H-indole-2-carboxylic acid . nih.govsemanticscholar.orgnih.govchemimpex.com However, specific studies detailing the antimicrobial, anticancer, anti-inflammatory, or neuroprotective activities of This compound are not present in the provided search results.
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Applications in Chemical Biology and Drug Discovery Research Excluding Clinical Data
Development of Methoxyindole Derivatives as Chemical Probes
The unique photophysical properties of the indole (B1671886) nucleus make it an attractive scaffold for the design of fluorescent chemical probes. nih.gov Methoxy-substituted indoles, in particular, have been investigated for their potential in developing probes for biological and electrochemical sensing. nih.govmdpi.com The development of these derivatives as chemical probes is an active area of research, with a focus on creating tools for studying biological processes at the molecular level.
Research in this area has often focused on the design of donor-π-acceptor (D-π-A) type molecules, where the methoxyindole moiety can act as the electron donor. nih.govmdpi.com The electronic properties of these probes can be fine-tuned by varying the substitution pattern on the indole ring and by introducing different electron-accepting groups. nih.gov This allows for the development of probes with specific photophysical properties, such as solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.gov Such characteristics are highly desirable for probes designed to study cellular microenvironments.
For instance, novel indole derivatives have been designed that exhibit positive solvatochromism and solid-state fluorescence emission. nih.gov These properties are attributed to the twisted intramolecular charge transfer (TICT) state and aggregation-induced emission (AIE) characteristics of the molecules. nih.gov Furthermore, the protonation of nitrogen and oxygen atoms within these indole derivatives can lead to dramatic changes in color and fluorescence, enabling their use as pH sensors. nih.gov While specific research on 6-methoxy-1H-indol-7-ol as a chemical probe is not extensively documented, the principles derived from the study of other methoxyindoles provide a clear framework for its potential development. The strategic placement of the methoxy (B1213986) and hydroxyl groups could be exploited to create novel probes with unique sensing capabilities.
Table 1: Examples of Methoxyindole Derivatives Investigated as Chemical Probes
| Compound Class | Key Features | Potential Applications |
| Donor-π-Acceptor Indole Derivatives | Positive solvatochromism, solid-state fluorescence | Fluorescent probes for biological and electrochemical sensing, pH sensors |
| Styrylcyanine-based Indole Probes | pH-dependent vis-NIR fluorescence emission | in vivo imaging |
| 7-Methoxyindole | Aryl hydrocarbon receptor (AhR) agonist | Tool compound for studying AhR signaling pathways |
This table is generated based on findings from multiple research articles. nih.govmdpi.comnih.gov
Design and Synthesis of Novel Macrocyclic Systems Incorporating Indole Units
The incorporation of indole units into macrocyclic scaffolds is a promising strategy in supramolecular chemistry and drug discovery. elsevierpure.commdpi.com These macrocycles are of interest for their potential to act as synthetic receptors for anions and other biologically relevant molecules. elsevierpure.comresearchgate.net The design of these systems often focuses on creating a pre-organized cavity that can selectively bind to a target molecule through non-covalent interactions, such as hydrogen bonding. elsevierpure.com
The synthesis of indole-containing macrocycles has been achieved through various metal-catalyzed approaches, which offer efficient ways to construct these complex architectures. mdpi.com Methodologies such as ring-closing metathesis (RCM) catalyzed by ruthenium and palladium-catalyzed cross-coupling reactions have been successfully employed. mdpi.com For example, a palladium(0)-mediated approach, known as the Larock indole annulation, has been systematically studied for its utility in macrocyclization reactions, allowing for the synthesis of macrocycles of various ring sizes. nih.gov
One design principle involves the use of the indole NH group as a hydrogen bond donor. elsevierpure.com By strategically positioning multiple indole units within a macrocyclic framework, a binding pocket can be created that is capable of recognizing and binding anions with high affinity and selectivity. elsevierpure.com The binding properties of these macrocycles can be fine-tuned by altering the size of the macrocyclic ring and by introducing other functional groups that can participate in binding. elsevierpure.com For instance, the incorporation of amide or sulfonamide moieties can provide additional hydrogen bond donors, enhancing the anion binding capabilities of the receptor. researchgate.net
Table 2: Synthetic Strategies for Indole-Containing Macrocycles
| Synthetic Strategy | Catalyst/Reagents | Key Features of the Method |
| Ring-Closing Metathesis (RCM) | Ruthenium catalysts | Efficient for forming large rings from diene-functionalized indole precursors. |
| Larock Indole Annulation | Palladium(0) catalysts | Allows for the synthesis of macrocycles with an embedded indole ring. |
| Palladium-Catalyzed C-H Activation | Palladium catalysts | Enables the direct formation of C-C bonds to construct the macrocyclic framework. mdpi.com |
| Sonogashira Coupling | Palladium and Copper catalysts | Used to prepare oligoindoles that can fold into helical structures upon anion binding. elsevierpure.com |
This table is generated based on findings from multiple research articles. elsevierpure.commdpi.comnih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise molecular structure of an organic compound. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be mapped out.
¹H and ¹³C NMR Chemical Shift Assignments and Interpretation
¹H (proton) NMR spectroscopy would provide information on the number of different types of protons and their electronic environments. For 6-methoxy-1H-indol-7-ol, one would expect to see distinct signals for the N-H proton of the indole (B1671886) ring, the protons on the pyrrole (B145914) ring (at positions 2 and 3), the two aromatic protons on the benzene (B151609) ring (at positions 4 and 5), the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-donating effects of the methoxy and hydroxyl groups.
¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the benzene portion of the ring would be significantly affected by the oxygen-containing substituents.
Predicted ¹H and ¹³C NMR Data Table (Hypothetical)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | Broad singlet, ~8.0-8.5 | - |
| 2 | Doublet of doublets, ~7.0-7.2 | ~120-125 |
| 3 | Doublet of doublets, ~6.4-6.6 | ~100-105 |
| 3a | - | ~125-130 |
| 4 | Doublet, ~6.7-6.9 | ~105-110 |
| 5 | Doublet, ~6.6-6.8 | ~100-105 |
| 6 | - | ~145-150 |
| 7 | - | ~135-140 |
| 7a | - | ~130-135 |
| 6-OCH₃ | Singlet, ~3.8-4.0 | ~55-60 |
| 7-OH | Broad singlet, ~5.0-6.0 | - |
Note: This table is a hypothetical prediction based on general principles for indole derivatives and should not be considered experimental data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, it would show correlations between the H-2 and H-3 protons of the pyrrole ring, and between the adjacent H-4 and H-5 protons on the benzene ring, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the known assignment of its attached proton (e.g., linking the H-4 signal to the C-4 signal).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₉H₉NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of a sample of this compound would be used to assess its purity by separating it from any starting materials, byproducts, or impurities. The mass spectrometer would then confirm the identity of the main peak by detecting the molecular ion corresponding to the compound's mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and conjugated systems. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound, typically measured in a solvent like methanol (B129727) or ethanol, would be expected to show characteristic absorption maxima (λmax). The positions and intensities of these absorption bands are influenced by the substituents on the indole ring. The presence of the electron-donating methoxy and hydroxyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.
Future Research Directions and Challenges in 6 Methoxy 1h Indol 7 Ol Research
Innovations in Green Chemistry and Sustainable Synthetic Pathways
The synthesis of indole (B1671886) derivatives, including methoxyindoles, has traditionally relied on methods that may not align with modern principles of green chemistry. chim.it Future research is increasingly directed towards developing environmentally benign and sustainable synthetic routes. researchgate.net Key areas of innovation include the use of greener solvents like ethanol, avoidance of metal catalysts, and minimizing waste production. rsc.org Multicomponent reactions (MCRs), which allow the assembly of complex molecules like the indole core from simple precursors in a single step, represent a particularly promising avenue. rsc.orgresearchgate.net These methods offer advantages such as high atom economy, reduced reaction times, and operational simplicity. researchgate.net
Another focus is the development of catalytic systems that are both efficient and environmentally friendly. This includes employing non-toxic, readily available catalysts and exploring aerobic dehydrogenation of indoline (B122111) precursors, which uses oxygen as a terminal oxidant and avoids hazardous chemical oxidants. organic-chemistry.org The goal is to create scalable, cost-effective, and sustainable processes for producing 6-methoxy-1H-indol-7-ol and related compounds, making them more accessible for further research and potential therapeutic development. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Synthesis
| Feature | Traditional Methods (e.g., Fischer Synthesis) | Green Chemistry Innovations |
|---|---|---|
| Catalysts | Often require strong Brønsted or Lewis acids (e.g., HCl, H2SO4, ZnCl2). nih.govrsc.org | Focus on metal-free systems, nanocatalysts, or reusable catalysts. researchgate.netrsc.org |
| Solvents | May use high-boiling point, non-recoverable solvents (e.g., DMF, DMSO). organic-chemistry.org | Emphasize the use of water, ethanol, or solvent-free conditions. researchgate.netrsc.org |
| Reaction Type | Often multi-step processes with intermediate isolation. | Single-pot, multicomponent reactions (MCRs) for higher efficiency. researchgate.net |
| Waste | Can generate significant stoichiometric byproducts. | Designed for high atom economy, minimizing waste. researchgate.net |
| Conditions | May require harsh temperatures and pressures. | Aim for mild reaction conditions (e.g., room temperature). rsc.org |
Advanced Integrated Computational and Experimental SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. Future research on this compound will benefit immensely from an integrated approach that combines advanced computational modeling with experimental validation. mdpi.com Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity of novel derivatives, guiding synthetic efforts toward more potent and selective compounds. nih.gov
This integrated strategy allows for a more rational design of derivatives. For example, computational docking can be used to predict how modifications to the this compound scaffold will affect its binding to a specific target protein. mdpi.com These predictions can then be tested by synthesizing and evaluating the proposed compounds. This iterative cycle of design, synthesis, and testing can accelerate the discovery of optimized drug candidates. nih.gov Such studies can elucidate the specific roles of the methoxy (B1213986) and hydroxyl groups in target binding and help define the necessary shape, charge, and hydrophobic surface for optimal interaction. nih.govacs.org
Table 2: Key Aspects of an Integrated SAR Workflow
| Step | Computational Approach | Experimental Approach | Goal |
|---|---|---|---|
| 1. Hit Identification | Virtual screening of compound libraries. | High-throughput screening (HTS) of physical compound libraries. | Identify initial active compounds (hits). |
| 2. Target Binding Analysis | Molecular docking simulations to predict binding poses and affinities. | X-ray crystallography or NMR spectroscopy of ligand-protein complexes. | Understand how the compound interacts with its biological target. |
| 3. Lead Optimization | QSAR modeling to predict the activity of virtual derivatives. | Synthesis of a focused library of derivatives based on computational predictions. | Systematically modify the lead compound to improve potency and selectivity. nih.gov |
| 4. ADMET Profiling | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | In vitro and in vivo assays to measure ADMET properties. | Ensure the optimized compound has drug-like properties. |
Addressing Reproducibility and Standardization in Indole Research
A persistent challenge in chemical research, including the synthesis of indoles, is ensuring the reproducibility of experimental results. nih.gov Classic methods like the Fischer indole synthesis, while widely used, can be sensitive to reaction conditions, and certain substitution patterns can lead to reaction failure or poor yields. nih.govreddit.com A critical future direction is the development of robust and standardized protocols for the synthesis and characterization of this compound and its derivatives.
This involves detailed reporting of experimental procedures, including catalyst choice, solvent purity, temperature control, and purification methods. reddit.com Computational studies that investigate the mechanisms of challenging reactions, such as why certain Fischer indolizations fail due to competing cleavage pathways, can provide crucial insights for overcoming these synthetic hurdles. nih.gov Furthermore, establishing standardized analytical techniques and reference data for this class of compounds will be vital for ensuring that findings can be reliably compared and reproduced across different laboratories, which is essential for collaborative research and drug development.
Exploration of New Chemical Space through Derivatization
The core structure of this compound serves as a starting point for exploring a vast new chemical space. Future research will focus on the strategic derivatization of this scaffold to generate novel compounds with diverse biological activities. news-medical.net The indole ring is amenable to functionalization at multiple positions, allowing for fine-tuning of its steric and electronic properties. eurekalert.org
Key strategies will include:
Modification of the Hydroxyl and Methoxy Groups: Alkylation, acylation, or conversion of these groups into other functional moieties can significantly alter the compound's solubility, hydrogen bonding capacity, and metabolic stability.
Substitution on the Pyrrole (B145914) Ring: Introducing substituents at the N-H or C3 positions can modulate the compound's interaction with biological targets.
Substitution on the Benzene (B151609) Ring: Adding functional groups to the available positions on the benzene ring can further expand the SAR and lead to compounds with improved properties. news-medical.net
The synthesis of these new derivatives, facilitated by modern synthetic methodologies, will provide a library of compounds for screening against a wide range of biological targets, potentially uncovering new therapeutic applications for the methoxyindole class. mdpi.comresearchgate.net
Q & A
Basic: What are the common synthetic routes for 6-methoxy-1H-indol-7-ol, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves modifying indole precursors. For example, a chlorinating agent (e.g., triphenylphosphine-carbon tetrachloride in acetonitrile) can introduce functional groups at specific positions, followed by catalytic reduction to stabilize intermediates . Optimization includes adjusting reaction media (e.g., acidic/basic conditions for oxidation or anhydrous ether for reduction) to enhance yield and purity . Automated reactors or continuous flow systems may improve scalability .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Assigns substituent positions (e.g., methoxy at C6, hydroxyl at C7) via chemical shifts (e.g., δ 3.76 ppm for methoxy, δ 10.11 ppm for hydroxyl protons) .
- Mass Spectrometry (MS) : Confirms molecular weight (163.17 g/mol) and fragmentation patterns .
- HPLC or TLC : Monitors reaction progress and purity, with Rf values (e.g., 0.33 in 70:30 EtOAc:hexanes) aiding in identification .
Thermogravimetric analysis (TGA) assesses thermal stability, while IR spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Degradation : The compound may degrade under varying pH or light, reducing bioactivity. Stability studies (e.g., accelerated degradation in acidic/basic buffers) are essential .
- Metabolite Interference : Active metabolites (e.g., glucuronide derivatives) may confound results. Use LC-MS/MS to differentiate parent compounds from metabolites .
- Assay Variability : Standardize cell-based assays with controls (e.g., antioxidant activity measured via DPPH or ABTS assays under identical conditions) .
Advanced: What computational strategies predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinases). Validate with experimental IC₅₀ values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data to design analogs .
Basic: How does the stability of this compound affect experimental design?
Methodological Answer:
The compound is prone to oxidation and photodegradation. Best practices include:
- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Light Protection : Use amber glassware or LED-free environments during handling .
- Buffered Media : Conduct experiments in pH-stabilized solutions (e.g., PBS at pH 7.4) to minimize hydrolysis .
Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
Regioselectivity is influenced by:
- Directing Groups : The hydroxyl group at C7 activates the indole ring at C4/C5 positions. Use DFT calculations (e.g., B3LYP/6-31G*) to predict electron density maps .
- Catalysis : Lewis acids (e.g., AlCl₃) or enzymatic catalysts enhance selectivity for C5 nitration or sulfonation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions .
Basic: What crystallographic methods determine the 3D structure of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Key metrics include R-factor (<5%) and atomic displacement parameters .
- Twinned Data Handling : SHELXL refines high-resolution or twinned datasets, common for small molecules .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O-H···N) using Mercury software .
Advanced: How can oxidation pathways of this compound be controlled for synthetic applications?
Methodological Answer:
- Selective Oxidation : Use mild oxidants (e.g., MnO₂) to convert the hydroxyl group to a ketone without ring degradation .
- Radical Scavengers : Add TEMPO to suppress unwanted side reactions during air-sensitive syntheses .
- pH Control : Alkaline conditions (pH >10) stabilize quinone intermediates, enabling isolation for further functionalization .
Basic: What are the key differences between this compound and its structural analogs?
Methodological Answer:
- 5-Methoxy-1H-indol-6-ol : Methoxy at C5 instead of C6 alters electron density, reducing antioxidant activity by ~30% .
- 7-Methoxy-2,3-dihydro-1H-inden-4-ol : Saturated ring decreases aromatic conjugation, shifting UV-Vis λmax from 280 nm to 265 nm .
- 1-Methyl Derivatives : N-methylation increases lipophilicity (logP +0.5) but reduces hydrogen-bonding capacity .
Advanced: How do researchers validate the purity of this compound in pharmacological studies?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/H₂O gradient) with MS detection to detect impurities <0.1% .
- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .
- NMR Purity : Integrate proton signals to ensure no extraneous peaks (e.g., residual solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
